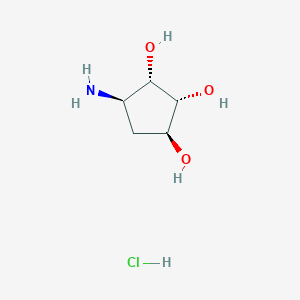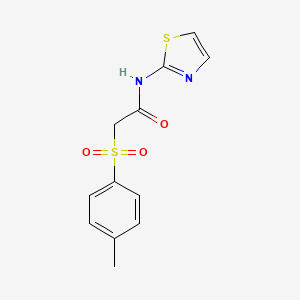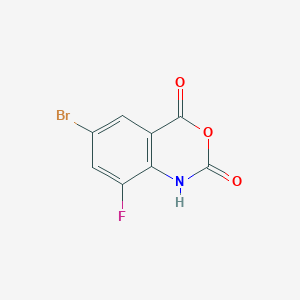
5-Bromo-3-fluoroisatoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-fluoroisatoic anhydride is a chemical compound with the molecular formula C8H3BrFNO3 and a molecular weight of 260.02 g/mol . It is also known by its IUPAC name, 6-bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoroisatoic anhydride typically involves the cyclization of 3-bromo-5-fluoroanthranilic acid with phosgene or its equivalents, such as triphosgene or carbonyldiimidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired anhydride.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-fluoroisatoic anhydride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Phosgene or its equivalents: Used in the cyclization process.
Nucleophiles: Such as amines or alcohols, which can react with the anhydride group.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can lead to the formation of amide derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-3-fluoroisatoic anhydride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-fluoroisatoic anhydride involves its reactivity with nucleophiles. The anhydride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic applications to form amides, esters, and other derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Bromo-3-fluoroisatoic anhydride include:
3-Bromo-5-fluoroisatoic anhydride: Another isomer with similar reactivity.
Other halogenated isatoic anhydrides: Compounds with different halogen substitutions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other isatoic anhydrides. This uniqueness makes it valuable in specialized synthetic applications and research .
Propiedades
IUPAC Name |
6-bromo-8-fluoro-1H-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWIBKZSJOMMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2633103.png)
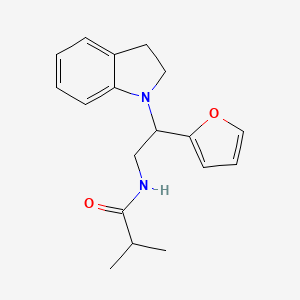
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2633106.png)
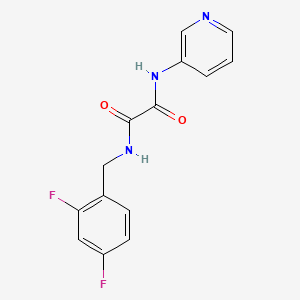
![2-Amino-6-(hydroxymethyl)-4-(2-isopropoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2633108.png)
![N-(3-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2633109.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2633110.png)
![3-[3-[(2-Cyclopropylpyrimidin-4-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2633111.png)
![2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one](/img/structure/B2633113.png)
![2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B2633114.png)

